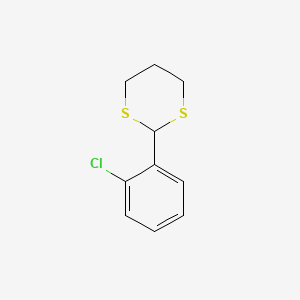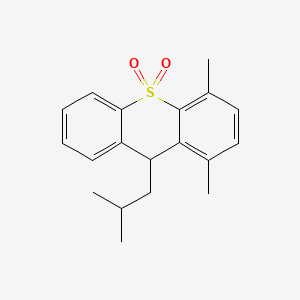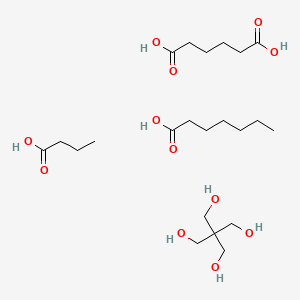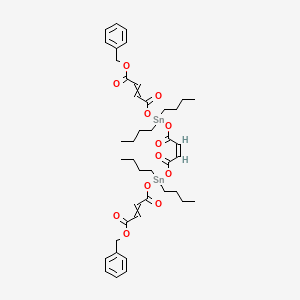
5,7,12,14-Tetraoxa-6,13-distannaoctadeca-2,9,16-trienedioic acid, 6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-, 1,18-bis(phenylmethyl) ester, (9Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7,12,14-Tetraoxa-6,13-distannaoctadeca-2,9,16-trienedioic acid, 6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-, bis(phenylmethyl) ester, (9Z)- is a complex organotin compound It is characterized by its unique structure, which includes multiple tin atoms and oxygen bridges
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,12,14-Tetraoxa-6,13-distannaoctadeca-2,9,16-trienedioic acid, 6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-, bis(phenylmethyl) ester, (9Z)- typically involves the reaction of organotin precursors with appropriate ligands under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the formation of the desired product. For instance, the use of dibutyltin oxide and benzyl alcohol in the presence of a suitable catalyst can lead to the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The process might include steps such as purification and crystallization to obtain the compound in its pure form. The use of automated reactors and advanced analytical techniques ensures consistent quality and high yield in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
5,7,12,14-Tetraoxa-6,13-distannaoctadeca-2,9,16-trienedioic acid, 6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-, bis(phenylmethyl) ester, (9Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require specific solvents and temperatures to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of functionalized organotin compounds .
Wissenschaftliche Forschungsanwendungen
5,7,12,14-Tetraoxa-6,13-distannaoctadeca-2,9,16-trienedioic acid, 6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-, bis(phenylmethyl) ester, (9Z)- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a catalyst in various organic reactions.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biological molecules.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as an antimicrobial agent.
Wirkmechanismus
The mechanism by which 5,7,12,14-Tetraoxa-6,13-distannaoctadeca-2,9,16-trienedioic acid, 6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-, bis(phenylmethyl) ester, (9Z)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tin atoms in the compound can coordinate with various ligands, influencing biological pathways and chemical reactions. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form stable complexes with other molecules is a key aspect of its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibutyltin oxide: A simpler organotin compound used in similar applications.
Tributyltin chloride: Another organotin compound with different functional groups and applications.
Tetraphenyltin: A related compound with phenyl groups instead of butyl groups.
Uniqueness
5,7,12,14-Tetraoxa-6,13-distannaoctadeca-2,9,16-trienedioic acid, 6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-, bis(phenylmethyl) ester, (9Z)- is unique due to its complex structure, which includes multiple tin atoms and oxygen bridges. This structure imparts unique chemical and physical properties, making it valuable for specific applications in catalysis and materials science .
Eigenschaften
CAS-Nummer |
68460-06-0 |
|---|---|
Molekularformel |
C42H56O12Sn2 |
Molekulargewicht |
990.3 g/mol |
IUPAC-Name |
1-O-benzyl 4-O-[dibutyl-[(Z)-4-[dibutyl-(4-oxo-4-phenylmethoxybut-2-enoyl)oxystannyl]oxy-4-oxobut-2-enoyl]oxystannyl] but-2-enedioate |
InChI |
InChI=1S/2C11H10O4.C4H4O4.4C4H9.2Sn/c2*12-10(13)6-7-11(14)15-8-9-4-2-1-3-5-9;5-3(6)1-2-4(7)8;4*1-3-4-2;;/h2*1-7H,8H2,(H,12,13);1-2H,(H,5,6)(H,7,8);4*1,3-4H2,2H3;;/q;;;;;;;2*+2/p-4/b;;2-1-;;;;;; |
InChI-Schlüssel |
ZOCXRPUOFGZFCC-DGCDYZRXSA-J |
Isomerische SMILES |
CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCC1=CC=CC=C1)OC(=O)/C=C\C(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCC1=CC=CC=C1)OC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



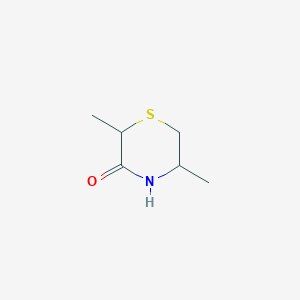


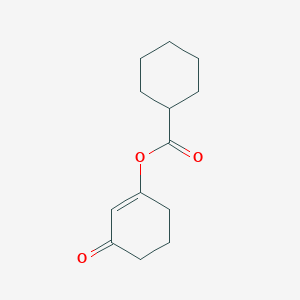
![Benzoic acid, 3,3'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt](/img/structure/B14469910.png)
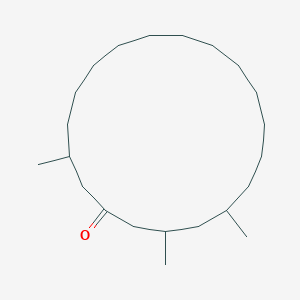

![zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;tetrachloride](/img/structure/B14469925.png)
